2-(Naphthalen-2-yloxymethyl)-1-prop-2-ynylbenzimidazole
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Overview
Description
Synthesis Analysis
While there is no direct information on the synthesis of 2-(Naphthalen-2-yloxymethyl)-1-prop-2-ynylbenzimidazole, there are related studies on the synthesis of naphthalene-substituted aromatic esters . A regioselective Rh(iii)-catalyzed C–H bond naphthylation and cascade directing group (DG) transformation has been realized with aryl imidates and oxa bicyclic alkenes .Scientific Research Applications
Anticancer Properties
- A study detailed the synthesis and characterization of derivatives of 2-(Naphthalen-2-yloxymethyl)-1-prop-2-ynylbenzimidazole, demonstrating their potential anticancer activities. The compounds were evaluated in vitro against various cancer cell lines, with one compound showing significant activity against a breast cancer cell line, highlighting the potential of these compounds in cancer therapy (Salahuddin et al., 2014).
Anti-Parkinson's Activity
- Another research effort synthesized novel derivatives and studied their anti-Parkinson's activity. The compounds exhibited potent free radical scavenging activity, and one derivative showed maximum anti-Parkinson's activity in an in vivo model, suggesting a promising avenue for Parkinson's disease treatment (Gomathy et al., 2012).
Cytotoxicity and Molecular Docking Studies
- A series of derivatives was prepared and their cytotoxicity against various cancer cell lines was studied. Preliminary findings indicated that certain compounds were more potent, and molecular docking studies suggested potential as inhibitors for specific protein structures, indicating a methodological approach to drug discovery (Choodamani et al., 2021).
Protective Activities Against DNA Damage
- Research on new derivatives demonstrated protective activities against DNA damage induced by certain agents, suggesting potential therapeutic applications in protecting against DNA damage (Abdel-Wahab et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with enzymes such as cytochrome p450 lanosterol 14α-demethylase . This enzyme plays a crucial role in the biosynthesis of sterols, which are essential components of cell membranes.
Mode of Action
For instance, if it indeed targets cytochrome P450 lanosterol 14α-demethylase, it could inhibit the enzyme’s activity, disrupting sterol biosynthesis and affecting cell membrane integrity .
Biochemical Pathways
If it targets cytochrome P450 lanosterol 14α-demethylase, it would affect the sterol biosynthesis pathway . This could lead to downstream effects such as altered cell membrane properties and potentially cell death.
Result of Action
If it inhibits sterol biosynthesis by targeting cytochrome p450 lanosterol 14α-demethylase, it could lead to cell membrane disruption and potentially cell death .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other benzimidazole derivatives, it can be hypothesized that it may interact with enzymes, proteins, and other biomolecules .
Cellular Effects
Similar compounds have been shown to exhibit cytotoxic effects in cancer cells
Molecular Mechanism
It is possible that it may interact with biomolecules through binding interactions, potentially leading to changes in gene expression or enzyme activity .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function is currently unavailable .
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of 2-(Naphthalen-2-yloxymethyl)-1-prop-2-ynylbenzimidazole in animal models .
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is currently unavailable .
Properties
IUPAC Name |
2-(naphthalen-2-yloxymethyl)-1-prop-2-ynylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O/c1-2-13-23-20-10-6-5-9-19(20)22-21(23)15-24-18-12-11-16-7-3-4-8-17(16)14-18/h1,3-12,14H,13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFIHPOAJULLDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2N=C1COC3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.